molecular formula C24H28N2O6 B13636437 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid

Cat. No.: B13636437
M. Wt: 440.5 g/mol
InChI Key: NZIPJVMMFKXPJZ-UHFFFAOYSA-N
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Description

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is a synthetic organic compound known for its unique structure and properties. It is often used in peptide synthesis and serves as a protective group for amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can result in deprotected amino acids.

Scientific Research Applications

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid involves its role as a protective group in peptide synthesis. It temporarily protects amino acids from unwanted reactions, allowing for selective modifications. The protective group can be removed under specific conditions, revealing the functional amino acid for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino acids and be easily removed makes it a valuable tool in various chemical and biological applications.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoyl]amino]butanoic acid

InChI

InChI=1S/C24H28N2O6/c1-31-14-12-21(23(29)25-13-6-11-22(27)28)26-24(30)32-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,28)

InChI Key

NZIPJVMMFKXPJZ-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)NCCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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